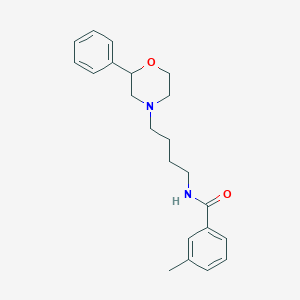

3-methyl-N-(4-(2-phenylmorpholino)butyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions of benzamides can be analyzed through various methods. For example, the in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be analyzed using various spectroscopic and elemental methods .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibitors for Cancer Therapy

Compounds similar to "3-methyl-N-(4-(2-phenylmorpholino)butyl)benzamide" have been studied for their potential as histone deacetylase (HDAC) inhibitors, a class of compounds that can block cancer cell proliferation and induce apoptosis. For example, the compound MGCD0103, an orally active histone deacetylase inhibitor, shows promise as an anticancer drug due to its ability to selectively inhibit HDACs 1-3 and 11 at submicromolar concentrations, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Antihyperglycemic Agents

Research into structurally similar compounds has identified potential antidiabetic agents, such as the 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives. These compounds, through structure-activity relationship studies, led to the identification of specific derivatives as candidate drugs for treating diabetes mellitus (Nomura et al., 1999).

NK2 Receptor Antagonists

Similar non-peptidic compounds have been explored for their potential as antagonists of the NK2 receptor, with applications in mapping the antagonist binding site of this receptor. This could be particularly useful for identifying residues at the antagonist binding site of the NK2 receptor, offering insights into receptor function and potential therapeutic targets (Kersey et al., 1996).

CCR5 Antagonists for HIV Therapy

The synthesis and study of orally active CCR5 antagonists highlight the potential of structurally related compounds in HIV therapy. A practical synthesis method for such antagonists offers a pathway to developing new treatments for HIV infection (Ikemoto et al., 2005).

Chemical Synthesis and Material Science

Studies on compounds with similar structures have contributed to advancements in chemical synthesis techniques and the development of new materials. For instance, the methylation of C-H bonds using phenyltrimethylammonium salts as reagents represents a significant achievement in the field of chemical synthesis (Uemura et al., 2016).

Zukünftige Richtungen

Benzamides have potential applications in various fields such as the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Eigenschaften

IUPAC Name |

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-18-8-7-11-20(16-18)22(25)23-12-5-6-13-24-14-15-26-21(17-24)19-9-3-2-4-10-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUVUQSGOACEDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)

![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2716867.png)

![3-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2716871.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)

![N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2716881.png)

![1-(4-methoxybenzyl)-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2716882.png)

![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2716886.png)

![(Z)-4-benzoyl-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716887.png)